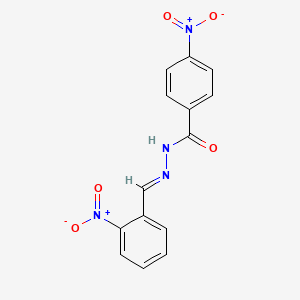![molecular formula C18H18N4O3 B5327904 N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5327904.png)
N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as MMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MMPU is a urea derivative that has been synthesized through a specific method and has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This compound has also been shown to induce oxidative stress and DNA damage, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Further studies are needed to determine the optimal dosage and conditions for using this compound in lab experiments.
Orientations Futures
There are several potential future directions for research on N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of novel cancer therapies. Additionally, this compound may have potential applications in other fields of research, such as neurodegenerative diseases and infectious diseases. Further studies are needed to explore these potential applications.
Méthodes De Synthèse
N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been synthesized through a multi-step process that involves the reaction of 2-methoxyaniline with 4-methylbenzoyl chloride to form 2-methoxy-N-(4-methylbenzoyl)aniline. This intermediate product is then reacted with ethyl chloroformate to form N-(2-methoxyphenyl)-N'-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]urea. The final product, this compound, is obtained by reacting this intermediate with formaldehyde.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied extensively for its potential applications in various fields of research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-7-9-13(10-8-12)17-21-16(25-22-17)11-19-18(23)20-14-5-3-4-6-15(14)24-2/h3-10H,11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBOKIISKADURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-benzoyl-3-[5-(3-nitrophenyl)-2-furyl]acrylate](/img/structure/B5327824.png)
![4-butoxy-N-[1-[(diethylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5327848.png)
![1-[(3-chloro-4-methylphenyl)sulfonyl]-4-[(dimethylamino)methyl]-4-azepanol](/img/structure/B5327850.png)
![8-{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5327851.png)
![5-{2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5327862.png)


![2-{2-[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]ethyl}-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5327882.png)

![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5327911.png)
![N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5327916.png)

![1-isobutyl-3-methyl-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperazin-2-one](/img/structure/B5327926.png)
![2-isobutyl-6-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5327930.png)